molecular formula C12H18F3NO B2775096 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol CAS No. 757193-03-6

1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol

Cat. No.: B2775096
CAS No.: 757193-03-6
M. Wt: 249.277
InChI Key: HYQWGLQBNJABFL-UHFFFAOYSA-N
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Description

1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol is a complex organic compound featuring a pyrrole ring substituted with dimethyl and methylpropyl groups, and a trifluoroethanol moiety

Preparation Methods

The synthesis of 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrole ring is formed through cyclization reactions.

    Introduction of Substituents: The dimethyl and methylpropyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Addition of Trifluoroethanol Moiety: The trifluoroethanol group is added through nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethanol moiety with other functional groups, depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress within cells.

Comparison with Similar Compounds

1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds, such as:

    Pyrrole Derivatives: Compounds with similar pyrrole ring structures but different substituents, which may exhibit varying biological activities and chemical properties.

    Trifluoroethanol Derivatives: Compounds containing the trifluoroethanol moiety, which may differ in their reactivity and applications based on the nature of other substituents.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO/c1-7(2)6-16-8(3)5-10(9(16)4)11(17)12(13,14)15/h5,7,11,17H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQWGLQBNJABFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(C)C)C)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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